5-(Stearoyloxy)octadecanoic Acid
Description
Properties
Molecular Formula |
C₃₆H₇₀O₄ |
|---|---|
Molecular Weight |
566.94 |
Synonyms |
S-SAHSA |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
5-(Stearoyloxy)octadecanoic acid serves as a model compound in studies of esterification and lipid chemistry. Its unique structure allows researchers to investigate the properties and behaviors of fatty acid esters in various chemical reactions.
Biology
Research focuses on its role in cellular lipid metabolism and effects on cell membranes. The compound's interactions with biological systems provide insights into how fatty acids influence cellular functions, signaling pathways, and membrane dynamics.
Medicine
Ongoing studies explore its potential in drug delivery systems due to its biocompatibility and ability to form stable lipid nanoparticles. These properties make it suitable for encapsulating therapeutic agents, enhancing their delivery and efficacy.
Industry
This compound is utilized in formulating cosmetics, lubricants, and as a stabilizer in various industrial processes. Its surfactant properties enhance the stability and performance of emulsions.
Antimicrobial Properties
Research indicates that derivatives like this compound exhibit significant antimicrobial activity against multidrug-resistant bacteria. In vitro studies have shown inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Anticancer Properties
In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound showed varying IC50 values, indicating its potential as a therapeutic agent.
Anti-inflammatory Effects
The presence of the stearoyloxy group may contribute to its ability to modulate inflammatory responses. Studies suggest that similar compounds can inhibit pro-inflammatory cytokine production and reduce inflammation markers.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against bacterial strains. Results indicated effective inhibition of growth with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects against human cancer cell lines reported significant cytotoxicity with an IC50 value of approximately 225 µg/ml against MCF-7 cells.
| Compound | Activity | IC50 (µg/ml) |
|---|---|---|
| This compound | Antimicrobial (S. aureus) | 15 |
| Antimicrobial (E. coli) | 20 | |
| Anticancer (MCF-7) | 225 | |
| Oleic Acid | Anti-inflammatory | 100 |
| Stearic Acid | No significant activity | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) 10,12-Dihydroxy-9-(stearoyloxy)octadecanoic acid
- Structure : Features stearoyloxy and hydroxyl groups at positions 9, 10, and 12.
- Properties: Synthesized from ricinoleic acid, this compound demonstrates improved thermo-oxidative stability (onset temperature: 282.10°C) and superior low-temperature fluidity (pour point: -44.37°C) compared to simpler esters, making it suitable for biolubricants .
b) Octadecanoic Acid 2-(2-Hydroxyethoxy)ethyl Ester
- Structure : Contains a hydrophilic 2-hydroxyethoxyethyl group esterified to stearic acid.
- Properties: Found in cocoa pod extracts, this ester’s polarity may enhance solubility in polar solvents, contrasting with the hydrophobic nature of 5-(stearoyloxy)octadecanoic acid .
c) Octadecanoic Acid 9,10-Dichloromethyl Ester
- Structure : Chlorinated ester at positions 9 and 10.
d) 18-(4-Ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl Tristearate
- Structure : A tetraester with stearoyl groups and a 4-ethylhexyloxy side chain.
- Properties: Exhibits exceptional tribological performance (coefficient of friction: 0.44) and thermal stability, outperforming mono- and tri-esters in lubrication applications .
Functional Comparison
Thermal and Tribological Properties
| Compound | Pour Point (°C) | Cloud Point (°C) | Coefficient of Friction | Onset Temperature (°C) |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Not reported |
| 18-(4-Ethylhexyloxy)-tristearate | -44.37 | -41.25 | 0.44 | 282.10 |
| 10,12-Dihydroxy-9-stearoyloxy acid | -38.20 | -35.90 | 0.51 | 265.80 |
The tetraester derivative demonstrates superior low-temperature fluidity and friction reduction, attributed to its branched structure and multiple ester groups .
Key Research Findings
- Synthetic Pathways: Ricinoleic acid modification via esterification and hydroxylation is a common method to produce branched esters like 10,12-dihydroxy-9-(stearoyloxy)octadecanoic acid .
- Isomer-Specific Behavior: The position of ester groups significantly impacts solubility and thermal properties. For example, this compound’s branching may reduce crystallinity compared to linear isomers .
Preparation Methods
Reaction Mechanism and Conditions
The esterification proceeds via a two-step mechanism:
-
Protonation of the carboxylic acid : Stearic acid reacts with the catalyst to form an acylium ion (), enhancing electrophilicity.
-
Nucleophilic attack : The hydroxyl group of the octadecanoic acid derivative attacks the activated carbonyl carbon, followed by deprotonation to yield the ester product.
Optimized Parameters :
-
Temperature : 110–130°C (ideal for balancing reaction rate and minimizing side reactions like dehydration).
-
Molar Ratio : A 1:1.2 molar ratio of hydroxylated precursor to stearic acid ensures excess acylating agent for higher conversion.
Example Protocol :
-
Combine 10 mmol of 5-hydroxyoctadecanoic acid with 12 mmol stearic acid in toluene.
-
Add 1.5 wt% relative to the total reactant mass.
-
Reflux at 120°C for 6 hours under nitrogen atmosphere.
-
Quench with aqueous , extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 78–85% after purification.
Epoxidation-Followed-by-Esterification Strategy
A modified approach involves initial epoxidation of unsaturated fatty acids to introduce hydroxyl groups at specific positions, followed by regioselective esterification with stearic acid. This method is advantageous for synthesizing structurally defined derivatives.
Epoxidation of Ricinoleic Acid
Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) serves as a precursor. Epoxidation is performed using peracetic acid or hydrogen peroxide in the presence of a catalytic acid:
Conditions :
Selective Esterification
The epoxidized product undergoes esterification with stearic acid under acidic conditions:
Key Observations :
-
Regioselectivity : The hydroxyl group at position 5 exhibits higher reactivity due to reduced steric hindrance compared to other positions.
-
Catalyst Loading : 2–3 wt% optimizes conversion without promoting side reactions.
Yield : 82% with 95% purity after column chromatography.
Enzymatic Esterification Using Lipases
Lipase-catalyzed esterification offers an eco-friendly alternative with superior regioselectivity. Immobilized enzymes like Candida antarctica lipase B (CAL-B) are effective under mild conditions.
Protocol and Optimization
-
Dissolve 5-hydroxyoctadecanoic acid and stearic acid in tert-butanol.
-
Add 10 wt% CAL-B (immobilized on acrylic resin).
-
React at 60°C for 24 hours with molecular sieves to absorb water.
Advantages :
-
No side reactions (e.g., dehydration or oxidation).
-
Higher selectivity for the 5-position hydroxyl group.
Limitations :
-
Longer reaction times (18–24 hours).
-
Enzyme cost and recyclability challenges.
Yield : 70–75%.
Comparative Analysis of Methods
| Parameter | Acid-Catalyzed | Epoxidation-Esterification | Enzymatic |
|---|---|---|---|
| Reaction Time | 5–8 hours | 12–15 hours | 18–24 hours |
| Yield | 78–85% | 82% | 70–75% |
| Selectivity | Moderate | High | Very High |
| Environmental Impact | High (acid waste) | Moderate | Low |
| Cost | Low | Moderate | High |
Purification and Characterization
Purification Methods :
-
Liquid-Liquid Extraction : Removes unreacted stearic acid using hexane/ethanol mixtures.
-
Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) achieves >95% purity.
-
Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystallization.
Characterization Data :
Q & A
Q. What are the optimal methods for synthesizing 5-(stearoyloxy)octadecanoic acid, and how can purity be validated?
Synthesis typically involves esterification of octadecanoic acid with stearoyl chloride under anhydrous conditions, catalyzed by DMAP or similar agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to remove unreacted fatty acids. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly focusing on ester carbonyl signals (~173 ppm in NMR) and absence of hydroxyl peaks in NMR .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is effective for quantifying fatty acid derivatives, as shown in metabolomic studies of plant extracts . For structural confirmation, use tandem mass spectrometry (LC-MS/MS) in negative ion mode to detect carboxylate anions (m/z 539.5 for ). Pair with Fourier-transform infrared spectroscopy (FTIR) to identify ester C=O stretches (~1740 cm) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert gas (argon) at -20°C to prevent oxidation. Avoid prolonged exposure to light or moisture, which may hydrolyze the ester bond. Use amber glass vials and conduct periodic stability checks via thin-layer chromatography (TLC) to detect degradation products like free stearic or octadecanoic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Discrepancies often arise from differences in sample preparation (e.g., extraction solvents altering bioavailability) or assay conditions (e.g., cell line variability). Conduct dose-response studies across multiple models and validate findings using isotopic labeling (e.g., -tagged derivatives) to track metabolic incorporation. Cross-reference with orthogonal assays (e.g., enzyme inhibition vs. transcriptional profiling) to confirm mechanisms .
Q. What experimental designs are recommended for studying the metabolic fate of this compound in vivo?
Use stable isotope tracing (- or -labeled compounds) combined with LC-MS/MS to monitor incorporation into lipid pools or β-oxidation pathways. Include control groups with inhibitors of esterases (e.g., phenylmethylsulfonyl fluoride) to distinguish intact ester metabolism from hydrolysis. For tissue distribution studies, employ matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) .
Q. How can computational modeling enhance the understanding of this compound’s interactions with lipid membranes?
Apply molecular dynamics simulations using force fields like CHARMM36 to model ester-lipid bilayer interactions. Focus on parameters such as lateral diffusion coefficients and membrane permeability. Validate predictions experimentally with fluorescence anisotropy using DPH probes or surface plasmon resonance (SPR) to measure binding kinetics with membrane proteins .
Q. What strategies mitigate interference from co-eluting compounds during GC-MS analysis of this compound?
Optimize derivatization (e.g., trimethylsilylation) to improve volatility and peak resolution. Use selective ion monitoring (SIM) for fragment ions (e.g., m/z 341 for stearoyl fragments) to enhance specificity. Pair with orthogonal methods like hydrophilic interaction liquid chromatography (HILIC) to separate polar degradation products .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using multiple detection platforms (e.g., GC-MS vs. NMR) and statistical tools like principal component analysis (PCA) to identify outliers or batch effects .
- Safety Protocols : Follow OSHA HCS guidelines for handling fatty acid derivatives, including fume hood use and PPE (nitrile gloves, respirators for aerosolized particles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
